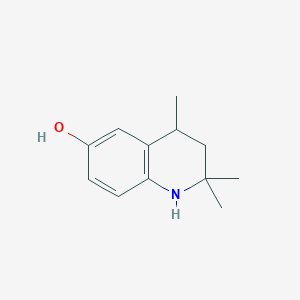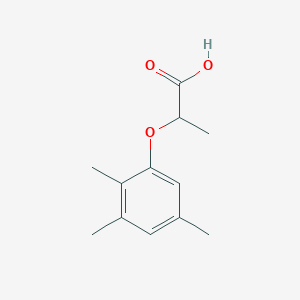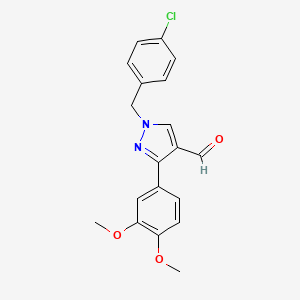
1-Azidobutane
描述
1-Azidobutane, also known as butyl azide, is an organic compound with the molecular formula C₄H₉N₃. It is a member of the azide family, characterized by the presence of the azide functional group (-N₃).
准备方法
1-Azidobutane can be synthesized through several methods, including:
-
Reaction of 1-bromobutane with sodium azide: : This is a common method where 1-bromobutane reacts with sodium azide (NaN₃) in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound and sodium bromide as a byproduct. [ \text{C₄H₉Br} + \text{NaN₃} \rightarrow \text{C₄H₉N₃} + \text{NaBr} ]
-
Industrial production methods: : Industrially, this compound can be produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
化学反应分析
1-Azidobutane undergoes various chemical reactions, including:
-
Substitution reactions: : The azide group in this compound can participate in nucleophilic substitution reactions. . [ \text{R-C≡CH} + \text{C₄H₉N₃} \xrightarrow{\text{Cu}} \text{R-triazole} ]
-
Reduction reactions: : this compound can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂). This reaction liberates nitrogen gas (N₂) as a byproduct . [ \text{C₄H₉N₃} + 4\text{H} \rightarrow \text{C₄H₉NH₂} + \text{N₂} ]
-
Rearrangement reactions: : Under certain conditions, this compound can undergo rearrangement reactions, leading to the formation of different products. For example, acid-catalyzed rearrangement can result in the formation of amines .
科学研究应用
1-Azidobutane finds applications in various fields of scientific research, including:
-
Organic synthesis: : It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
-
Bioconjugation: : The azide group in this compound can be used in bioconjugation reactions, where it reacts with biomolecules to form stable conjugates. This is particularly useful in the development of diagnostic tools and targeted drug delivery systems.
-
Material science: : this compound is used in the modification of polymers and other materials to introduce functional groups that enhance their properties. This includes improving the mechanical strength, thermal stability, and chemical resistance of materials.
作用机制
The mechanism of action of 1-azidobutane is primarily based on the reactivity of the azide group. The azide group can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in other molecules. In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas. The specific molecular targets and pathways involved depend on the nature of the reaction and the reactants used .
相似化合物的比较
1-Azidobutane can be compared with other similar azide compounds, such as:
-
Sodium azide (NaN₃): : Sodium azide is an inorganic azide commonly used as a preservative, mutagen, and biocide. It is highly reactive and can be explosive under certain conditions .
-
Ethyl azide (C₂H₅N₃): : Ethyl azide is another organic azide with similar reactivity to this compound. It is used in organic synthesis and as a reagent in various chemical reactions .
-
Phenyl azide (C₆H₅N₃): : Phenyl azide is an aromatic azide used in the synthesis of heterocyclic compounds and as a precursor in the preparation of amines .
This compound is unique due to its specific structure and reactivity, making it suitable for a wide range of applications in scientific research and industrial processes.
属性
IUPAC Name |
1-azidobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3/c1-2-3-4-6-7-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOJRSAENHTURL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20994038 | |
| Record name | 1-Azidobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20994038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7332-00-5 | |
| Record name | Butane, 1-azido- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007332005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC239754 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239754 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Azidobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20994038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 1-azidobutane based on the provided research?
A1: The research abstract [] focuses on the synthesis and characterization of various azidoalkanes, including this compound. The study aimed to produce these compounds in significant quantities (e.g., 100g of this compound) and characterize them using analytical and spectroscopic techniques. The abstract does not delve into specific applications or biological activities of this compound.
Q2: What spectroscopic data was likely acquired for the characterization of this compound?
A2: While the abstract [] doesn't specify the exact spectroscopic techniques employed, common methods for characterizing azidoalkanes like this compound include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275008.png)
![3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1275009.png)







